Cas no 232612-28-1 (Methyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-5-carboxylate)

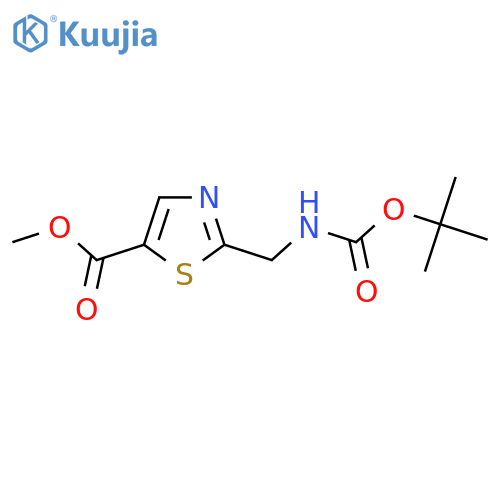

232612-28-1 structure

商品名:Methyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-5-carboxylate

CAS番号:232612-28-1

MF:C11H16N2O4S

メガワット:272.320741653442

CID:4820452

Methyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-5-carboxylate 化学的及び物理的性質

名前と識別子

-

- METHYL 2-(((TERT-BUTOXYCARBONYL)AMINO)METHYL)THIAZOLE-5-CARBOXYLATE

- Methyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-5-carboxylate

-

- インチ: 1S/C11H16N2O4S/c1-11(2,3)17-10(15)13-6-8-12-5-7(18-8)9(14)16-4/h5H,6H2,1-4H3,(H,13,15)

- InChIKey: UWJDURRFGUNCNL-UHFFFAOYSA-N

- ほほえんだ: S1C(C(=O)OC)=CN=C1CNC(=O)OC(C)(C)C

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 18

- 回転可能化学結合数: 6

- 複雑さ: 317

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 106

Methyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-5-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM321282-1g |

Methyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-5-carboxylate |

232612-28-1 | 95% | 1g |

$748 | 2021-08-18 | |

| Chemenu | CM321282-1g |

Methyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-5-carboxylate |

232612-28-1 | 95% | 1g |

$825 | 2024-07-28 | |

| Alichem | A059004704-1g |

Methyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-5-carboxylate |

232612-28-1 | 95% | 1g |

$843.00 | 2023-09-02 |

Methyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-5-carboxylate 関連文献

-

Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178

-

Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641

-

Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562

-

Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326

-

Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184

232612-28-1 (Methyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-5-carboxylate) 関連製品

- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬